Lophophorine hydrochloride
Description
Contextualization within Natural Products Chemistry and Alkaloid Research
Lophophorine (B1675078) is a bioactive alkaloid compound derived from cacti of the Lophophora genus, most notably Lophophora williamsii, commonly known as peyote. musechem.commedchemexpress.comresearchgate.net The study of lophophorine falls squarely within the domain of natural products chemistry, a field dedicated to the isolation, structural elucidation, and investigation of chemical substances produced by living organisms. ontosight.ai It is one of more than 40 structurally related alkaloids that have been identified in this cactus genus, making the plant a subject of significant interest for alkaloid research. researchgate.netnih.gov Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are often recognized for their pronounced physiological or pharmacological effects. chemicalbook.com Research into compounds like lophophorine aims to understand their complex structures and biological activities. ontosight.ai
Classification of Lophophorine Hydrochloride within Alkaloid Subtypes
The alkaloids found within the Lophophora genus are broadly categorized into three distinct classes: β-phenethylamines, phenolic tetrahydroisoquinolines (THIQs), and non-phenolic tetrahydroisoquinolines (THIQs). nih.govacs.org Each class possesses unique pharmacological characteristics. acs.org
Lophophorine is classified as a tetrahydroisoquinoline alkaloid. wikipedia.orgresearchgate.net This classification is based on its core chemical structure, which features the 1,2,3,4-tetrahydroisoquinoline (B50084) heterocyclic system. This structural framework is common to a wide range of alkaloids found in the plant kingdom and is biosynthetically derived from phenethylamine (B48288) precursors. researchgate.net
Within the broader tetrahydroisoquinoline group, lophophorine is a representative member of the non-phenolic subclass. nih.govacs.org This distinguishes it from other alkaloids in peyote, such as pellotine (B1218421) and anhalonidine, which belong to the phenolic THIQ class. nih.govacs.org The absence of a phenolic hydroxyl group on its aromatic ring is a key structural feature. Research indicates that compounds in the non-phenolic THIQ class have been found to be moderate inhibitors of the monoamine oxidase A (MAO-A) enzyme. nih.govacs.org
Classification of Major Lophophora Alkaloids
| Alkaloid Class | Example Compound(s) |
|---|---|
| β-Phenethylamines | Mescaline |
| Non-Phenolic Tetrahydroisoquinolines (THIQs) | Lophophorine, Anhalonine |
| Phenolic Tetrahydroisoquinolines (THIQs) | Pellotine, Anhalonidine |
Historical Scientific Investigations and Structural Elucidation
The scientific study of Lophophora alkaloids dates back to the late 19th century. The German pharmacologist Arthur Heffter was a pioneering figure in this research. In the 1890s, Heffter successfully isolated and began to characterize several of the pure alkaloids from the peyote cactus, including lophophorine, pellotine, anhalonidine, and mescaline. researchgate.netheffter.org His initial findings on the chemical formula of lophophorine (C13H17NO3) were published in 1898. scispace.com
Following Heffter's initial discoveries, the definitive structural elucidation of these complex molecules was undertaken. The Austrian chemist Ernst Späth and his research group performed monumental work in the subsequent decades. researchgate.net Through systematic chemical degradation and synthesis, Späth's studies conclusively established the chemical structures for many of the peyote alkaloids, including lophophorine, which is also known by the synonym N-methylanhalonine. wikipedia.orgresearchgate.net Later research in the 1960s focused on the biogenesis of these compounds, using radiolabelled precursors to trace the biosynthetic pathways. umich.edu These studies showed that tyrosine serves as a precursor for lophophorine, pellotine, and anhalonidine. umich.edu
Chemical Properties of Lophophorine
| Property | Value |
|---|---|
| IUPAC Name | (9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H- musechem.comontosight.aidioxolo[4,5-h]isoquinoline |
| Synonym | N-Methylanhalonine |
| Molecular Formula (Free Base) | C13H17NO3 |
| Molar Mass (Free Base) | 235.28 g/mol |
| CAS Number (Hydrochloride Salt) | 6112-95-4 |
| Molecular Formula (Hydrochloride Salt) | C13H18ClNO3 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6112-95-4 |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12;/h6,8H,4-5,7H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
KCIKWLFLJHFKRA-QRPNPIFTSA-N |
SMILES |
CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
Isomeric SMILES |
C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
Canonical SMILES |
CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lophophorine hydrochloride; Lophophorine HCl; Lophophorine, hydrochloride, (-)-; |
Origin of Product |
United States |
Occurrence and Natural Distribution of Lophophorine
Botanical Sources within the Cactaceae Family
Lophophora Species as Primary Sources
The genus Lophophora is the principal botanical source of lophophorine (B1675078). wikipedia.orgmerriam-webster.com This small genus of spineless, button-like cacti is native to regions of Mexico and the southwestern United States. botanicohub.comwikipedia.org The compound has been identified in several species within this genus, most notably Lophophora williamsii and Lophophora diffusa. doctorlib.orgmedchemexpress.com
The concentration of lophophorine can vary between different plant populations and even within different parts of the same plant. doctorlib.orgsacredcacti.com For instance, one analysis of two distinct L. williamsii populations found that while the alkaloid pellotine (B1218421) was evenly distributed between the roots and tops, lophophorine was less concentrated in the roots of one population compared to the other. sacredcacti.com In some cases, lophophorine has been observed to be present in higher concentrations than mescaline in certain plant samples. sacredcacti.com In a study of Lophophora williamsii var. caespitosa, lophophorine was isolated as a nonphenolic alkaloid alongside several phenolic alkaloids. electricveg.com
Interactive Data Table: Lophophora Species Containing Lophophorine
| Species | Common Name | Alkaloid Presence Confirmed |
| Lophophora williamsii | Peyote | Yes doctorlib.orgmedchemexpress.comsacredcacti.com |
| Lophophora diffusa | Peyote de Querétaro | Yes doctorlib.orgsacredcacti.com |
| Lophophora williamsii var. caespitosa | Yes electricveg.com |
Other Cactus Genera Containing Lophophorine
While lophophorine is most famously associated with the Lophophora genus, its presence has been confirmed in at least one other cactus genus. Historical reports suggested its presence in Gymnocalycium gibbosum, and this was later confirmed in 1997. researchgate.net
Interactive Data Table: Other Cactus Genera with Confirmed Lophophorine
| Genus | Species | Confirmation Note |
| Gymnocalycium | Gymnocalycium gibbosum | Presence confirmed in 1997. researchgate.net |
Biosynthetic Pathways and Precursors to Lophophorine
Overview of Alkaloid Biosynthesis in Cacti
The biosynthesis of alkaloids in cacti, including tetrahydroisoquinolines like lophophorine, is a complex process rooted in the plant's secondary metabolism. nih.gov These pathways generally begin with the amino acid L-tyrosine. nih.govnih.gov Through a series of enzymatic reactions, tyrosine is converted into key intermediates, such as dopa and dopamine (B1211576), which then serve as the building blocks for a wide array of alkaloids. nih.govresearchgate.net In Lophophora williamsii, transcriptome analysis has shown that phenylpropanoid biosynthetic pathways, which use tyrosine as a starting material, are particularly active, underscoring their importance in producing the plant's characteristic alkaloids. nih.gov
Specific Precursors and Enzyme Systems in Lophophorine Biosynthesis
The precise biosynthetic pathway to lophophorine is an extension of the general alkaloid synthesis in cacti. It shares its initial steps with the more extensively studied mescaline pathway before diverging. theses.cz The synthesis begins with L-tyrosine and proceeds through the formation of dopamine. researchgate.netnih.gov
From dopamine, the pathway to tetrahydroisoquinoline alkaloids like lophophorine involves a critical cyclization step. This differs from the pathway to phenethylamine (B48288) alkaloids like mescaline. The formation of the isoquinoline (B145761) structure can occur when the correct methylation of hydroxyl groups on the precursor molecule does not proceed, leading the biosynthesis down a different route. theses.cz
Several key enzyme families are crucial to this process:
Decarboxylases : Tyrosine/DOPA decarboxylase enzymes are responsible for converting tyrosine and/or dopa into their corresponding amines (tyramine and dopamine). nih.govresearchgate.net
Hydroxylases : These enzymes, including cytochrome P450s, add hydroxyl (-OH) groups to the aromatic ring of the precursor molecules. researchgate.netnih.gov
O-Methyltransferases (OMTs) : These enzymes add methyl groups to the hydroxyl groups on the aromatic ring. researchgate.netresearchgate.net
N-Methyltransferases (NMTs) : Crucially for lophophorine (also known as N-methylanhalonine), an N-methyltransferase adds a methyl group to the nitrogen atom. wikipedia.org Research has identified an N-methyltransferase in L. williamsii with broad substrate specificity that is believed to function as an early step in the biosynthesis of tetrahydroisoquinoline alkaloids. researchgate.netnih.gov
Interactive Data Table: Key Precursors and Enzymes in Lophophorine Biosynthesis
| Component | Type | Role in Pathway |
| L-Tyrosine | Amino Acid | Initial precursor for the entire pathway. nih.govtheses.cz |
| L-DOPA | Intermediate | Formed from the hydroxylation of L-tyrosine. researchgate.net |
| Dopamine | Intermediate | A key phenethylamine building block formed from the decarboxylation of L-DOPA. nih.govresearchgate.net |
| Tyrosine/DOPA Decarboxylase | Enzyme | Catalyzes the conversion of L-DOPA to dopamine. researchgate.netnih.gov |
| O-Methyltransferases (OMTs) | Enzyme | Involved in the methylation of hydroxyl groups on the aromatic ring. researchgate.net |
| N-Methyltransferase (NMT) | Enzyme | Believed to catalyze an early step in tetrahydroisoquinoline synthesis. researchgate.netnih.gov |
Chemical Synthesis and Derivatization of Lophophorine Hydrochloride
Total Synthesis Methodologies of Lophophorine (B1675078) and its Analogues
The construction of the lophophorine core relies on established and innovative strategies for forming the tetrahydroisoquinoline (THIQ) ring system.
The total synthesis of lophophorine and related simple isoquinoline (B145761) alkaloids is primarily achieved through two classical name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. researchgate.net Both routes utilize a substituted phenethylamine (B48288) as the key starting material.
Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. organic-chemistry.org For lophophorine synthesis, this would typically involve the acylation of lophophine followed by acid-catalyzed cyclization.
Mechanism: The reaction proceeds by converting the amide into a more electrophilic species (such as an imidoyl phosphate (B84403) using POCl₃), which then undergoes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline. organic-chemistry.org This intermediate is subsequently reduced to the final tetrahydroisoquinoline, lophophorine.
Reagents: Common dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). organic-chemistry.orgpageplace.de The choice of reagent can be critical, especially for aromatic rings that are not highly activated. organic-chemistry.org
Pictet-Spengler Reaction: This reaction provides a more direct route to the tetrahydroisoquinoline skeleton by condensing a β-arylethylamine (like lophophine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org A recent study reported a 68% yield for a lophophorine synthesis utilizing a Pictet-Spengler cyclization. vulcanchem.com
Mechanism: The reaction begins with the formation of a Schiff base (or an iminium ion under acidic conditions) between the phenethylamine and the carbonyl compound. The subsequent intramolecular electrophilic attack of the aromatic ring onto the iminium carbon forms the new six-membered ring. depaul.edu
Reagents: The reaction is typically catalyzed by protic or Lewis acids. For phenethylamines with less nucleophilic aromatic rings, strong acids such as hydrochloric acid or trifluoroacetic acid and heating are generally required to drive the cyclization. wikipedia.org
Challenges: The primary challenge is controlling the reaction conditions to favor cyclization, especially with less-activated aromatic systems which may require forcing conditions. wikipedia.org Regioselectivity can also be an issue if the aromatic ring has multiple potential sites for electrophilic attack.
Table 1: Comparison of Key Synthetic Routes for Tetrahydroisoquinolines
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Material | β-Arylethylamide | β-Arylethylamine + Aldehyde/Ketone |
| Key Intermediate | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline (direct) |
| Typical Conditions | Refluxing strong acid (POCl₃, P₂O₅) | Acid catalysis (HCl, TFA), often with heat |
| Common Side Reaction | Retro-Ritter reaction (styrene formation) | Formation of stable iminium ion without cyclization |
Since naturally occurring lophophorine is the levorotatory (-)-enantiomer, developing stereoselective syntheses is a key objective to produce the biologically relevant isomer.
One prominent approach involves a stereoselective Pictet-Spengler reaction. A synthesis of related tetrahydroisoquinoline cactus alkaloids, including lophophorine, was reported by Brossi and colleagues. archive.orgescholarship.org Their work established the absolute configuration of these natural products. Stereospecificity in the Pictet-Spengler reaction can be achieved by using a chiral precursor where the chirality directs the formation of one enantiomer over the other. For instance, using an optically active amino acid derivative, such as L-tryptophan, can lead to a highly diastereoselective cyclization, effectively transferring the chirality from the starting material to the final product. nih.gov
Another powerful strategy for the stereoselective construction of substituted nitrogen heterocycles is the use of chiral building blocks derived from methods like the Meyers' lactamization reaction. researchgate.net This approach allows for the synthesis of bicyclic lactams from phenylglycinol, which serve as versatile chiral intermediates. These lactams can be further elaborated through stereocontrolled alkylation and reduction sequences to yield enantiomerically pure 1-alkyl substituted tetrahydroisoquinolines like (-)-lophophorine. researchgate.net
Precursor Chemistry in Lophophorine Synthesis
The availability and synthesis of the key starting materials are foundational to the total synthesis of lophophorine.
Lophophine, chemically known as 3-methoxy-4,5-methylenedioxyphenethylamine, is the essential phenethylamine precursor in the synthesis of lophophorine. caymanchem.comcaymanchem.com It provides the core aromatic and ethylamine (B1201723) structure required for the subsequent cyclization step that forms the tetrahydroisoquinoline ring. It is often used in its hydrochloride salt form for improved stability and handling. caymanchem.combiomol.com
The synthesis of lophophine itself typically starts from myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde). A common synthetic sequence involves a Henry reaction, where the aldehyde is condensed with nitromethane (B149229) in the presence of a base (like ammonium (B1175870) acetate) to form 3-methoxy-4,5-methylenedioxy-β-nitrostyrene. erowid.org This nitrostyrene (B7858105) intermediate is then reduced to the corresponding primary amine, lophophine. A powerful reducing agent, such as lithium aluminum hydride (LAH), is typically employed for this transformation. erowid.org The resulting lophophine base can be converted to its hydrochloride salt by treatment with hydrochloric acid. erowid.org
Structure-Activity Relationship (SAR) Studies of Lophophorine Derivatives
Understanding how structural modifications affect the activity of lophophorine is a key goal of its derivatization.
While extensive SAR studies specifically on lophophorine are not widely published, the principles for designing and synthesizing its analogues can be inferred from research on related alkaloids. nih.govacs.org The search for more potent analogues of mescaline, a structurally related phenethylamine, has driven much of the synthetic effort in this area. researchgate.net
The design of lophophorine analogues generally focuses on modifying three main parts of the molecule:
The Aromatic Ring: Altering the substitution pattern (methoxy and methylenedioxy groups) on the benzene (B151609) ring.
The C1 Position: Introducing different substituents at the carbon adjacent to the nitrogen.
The Nitrogen Atom: Modifying the N-methyl group with other alkyl or functional groups.
The synthetic methodologies used for the total synthesis of lophophorine are directly applicable to creating such analogues.
Pictet-Spengler Approach: By using different aldehydes or ketones in the condensation with lophophine, a variety of substituents can be introduced at the C1 position of the tetrahydroisoquinoline ring.
Bischler-Napieralski Approach: Starting with lophophine, different acylating agents can be used to form various N-acyl derivatives. Subsequent cyclization and reduction would yield C1-substituted lophophorine analogues.
Precursor Modification: Synthesizing analogues of lophophine with different substitution patterns on the aromatic ring and then carrying them through the cyclization reactions would produce lophophorine analogues with modified aromatic systems.
These synthetic strategies provide a versatile platform for generating a library of modified lophophorine analogues, which are essential for systematic structure-activity relationship studies.
Correlating Structural Modifications with Biological Activities
The biological activity of lophophorine and its analogs is intrinsically linked to their chemical structure, particularly the substitutions on the tetrahydroisoquinoline (THIQ) core. Research into the structure-activity relationships (SAR) of this class of compounds reveals that minor modifications can lead to significant changes in their pharmacological profiles.
Lophophorine is a non-phenolic THIQ alkaloid. nih.gov Limited available data indicates that compounds within this non-phenolic class, particularly lophophorine, are reported to act as convulsants in rodent models. nih.govacs.org Furthermore, some non-phenolic THIQs have been suggested to be moderate inhibitors of the monoamine oxidase A (MAO-A) enzyme and potential vasodilators in humans. nih.govacs.org
The broader family of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has been shown to possess a wide array of pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and psychotropic effects. jrespharm.comresearchgate.net SAR studies on the general THIQ scaffold demonstrate that the presence of electron-donating or electron-withdrawing functional groups on the molecule's backbone plays a crucial role in modulating its biological potential. researchgate.netnuph.edu.ua
A key structural feature that dramatically alters biological activity in this family is the presence or absence of a phenolic hydroxyl group on the aromatic ring. This is evident when comparing the activity of lophophorine with its phenolic THIQ relatives, such as pellotine (B1218421) and anhalonidine. While lophophorine exhibits convulsant properties, the phenolic THIQs are noted for their hypnotic and sedative effects. nih.govwikipedia.org Pellotine, for instance, has been identified as a ligand for serotonin (B10506) 5-HT1D, 5-HT6, and 5-HT7 receptors, which may be related to its sedative properties. acs.orgwikipedia.org This stark contrast in activity underscores the critical influence of the substitution pattern on the aromatic ring.
Another significant structural modification is the cyclization of the phenethylamine side chain to form the THIQ ring system. Lophophine, a phenethylamine precursor in the synthesis of lophophorine, is reported to produce euphoric and mood-elevating effects similar to mescaline. wikipedia.org However, the cyclization of this structure into the rigid, non-phenolic THIQ skeleton of lophophorine results in a compound with a distinctly different, convulsant activity profile. nih.govacs.org In general, the cyclization of stimulant or psychedelic phenethylamines into their corresponding THIQ analogs leads to the loss of their characteristic effects and their affinity for monoamine transporters and serotonin 5-HT₂ receptors. wikipedia.org
The table below summarizes the structural differences and corresponding biological activities of lophophorine and its closely related analogs.
| Compound | Class | Key Structural Features | Reported Biological Activity |
| Lophophorine | Non-phenolic THIQ | Methylenedioxy group at C7-C8, Methoxy (B1213986) group at C6, N-methyl, C1-methyl | Convulsant in rodents nih.govacs.org |
| Pellotine | Phenolic THIQ | Hydroxyl group at C8, Methoxy groups at C6 & C7, N-methyl, C1-methyl | Hypnotic/Sedative nih.govwikipedia.org |
| Anhalonidine | Phenolic THIQ | Hydroxyl group at C8, Methoxy group at C7, C1-methyl | Induces sleepiness nih.gov |
| Lophophine | Phenethylamine | Open-chain precursor to Lophophorine | Mescaline-like mood elevation wikipedia.org |
This comparative data highlights how specific structural elements—the nature of aromatic ring substituents (phenolic vs. non-phenolic) and the core molecular skeleton (phenethylamine vs. tetrahydroisoquinoline)—are determinant factors in the biological activity of this class of alkaloids.
Mechanistic Pharmacology of Lophophorine Hydrochloride
In Vitro Pharmacological Characterization
In vitro studies are fundamental to elucidating the specific molecular interactions of a compound. For lophophorine (B1675078) hydrochloride, these investigations focus on its effects on receptors, enzymes, and cellular signaling cascades.
The precise receptor binding profile of lophophorine has not been as extensively characterized as that of other Lophophora alkaloids like mescaline, which is a known serotonin (B10506) 5-HT₂A receptor agonist. nih.govacs.org However, its structural relatives and distinct pharmacological effects suggest that its interactions with central nervous system receptors are a key area of investigation.
Receptor binding assays are used to determine the affinity of a ligand (like lophophorine) for a specific receptor. giffordbioscience.com These experiments typically use a radiolabeled ligand known to bind to the target receptor and measure how effectively the test compound displaces it. nih.gov The result is often expressed as an inhibition constant (Ki), with lower values indicating higher binding affinity. giffordbioscience.com Functional assays then determine whether the compound acts as an agonist, antagonist, or inverse agonist at that receptor by measuring a downstream cellular response, such as the production of a second messenger. giffordbioscience.com While lophophorine is known to be neuroactive, specific, high-affinity binding targets in the central nervous system remain to be fully elucidated through comprehensive screening.
Research has identified that lophophorine, along with other non-phenolic THIQs, acts as a moderate inhibitor of the enzyme Monoamine Oxidase A (MAO-A). nih.govacs.org MAO-A is a crucial enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). nih.govnih.gov Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters.
Enzyme inhibition studies quantify the potency of a compound's inhibitory effect, typically reported as the half-maximal inhibitory concentration (IC₅₀). nih.gov Further kinetic analyses, such as Lineweaver-Burk plots, can determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.govresearchgate.net The characterization of lophophorine as a moderate MAO-A inhibitor provides a clear molecular mechanism for its neuropharmacological activity.
| Enzyme Target | Reported Activity | Significance |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Moderate Inhibition nih.govacs.org | Increases synaptic levels of monoamine neurotransmitters. |
The modulation of cellular signaling pathways is a direct consequence of a compound's interaction with receptors and enzymes. For instance, the activation of the 5-HT₂A receptor, a Gq/G₁₁ protein-coupled receptor, initiates a cascade involving the activation of phospholipase C, leading to the release of intracellular calcium (Ca²⁺). nih.govnih.gov Given that lophophorine is reportedly not hallucinogenic, it is unlikely to be a potent agonist at the 5-HT₂A receptor, suggesting it does not strongly activate this specific calcium-dependent pathway. wikipedia.org
Conversely, its activity as a MAO-A inhibitor would indirectly modulate signaling pathways sensitive to monoamine neurotransmitters. Increased levels of serotonin, for example, would lead to greater activation of a wide range of serotonin receptors, each linked to distinct signaling cascades, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and ion channel modulation.
Modern drug discovery relies on techniques that confirm a compound physically interacts with its intended target within a living cell. whiterose.ac.uk Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), provide this crucial evidence by measuring the change in the thermal stability of a target protein when a ligand is bound. whiterose.ac.uk While these methods are powerful tools for validating the molecular targets of novel drugs, specific target engagement studies for lophophorine hydrochloride have not been detailed in the available scientific literature. Such studies would be invaluable to confirm its interaction with MAO-A in a cellular context.
High-throughput screening (HTS) uses automation and miniaturization to test hundreds of thousands of compounds for activity against a specific biological target in a short period. youtube.comstanford.edu This methodology is central to modern drug discovery. researchgate.net In the context of lophophorine, HTS could be employed in several ways:
Target Identification: Screening lophophorine against a broad panel of receptors and enzymes to identify its primary molecular targets.
Lead Optimization: Using the lophophorine chemical scaffold as a starting point, HTS can screen libraries of synthesized analogs to identify derivatives with higher potency or selectivity for a desired target, such as MAO-A.
Mechanism of Action Studies: HTS can be used in cell-based assays to rapidly assess the effects of lophophorine on various signaling pathways or cellular phenotypes.
HTS platforms are often based on the same principles as lower-throughput assays, such as receptor binding or enzyme inhibition, but are adapted for robotic handling and data acquisition. youtube.com
In Vivo Pharmacological Investigations in Animal Models
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound in a whole organism. researchgate.net Investigations into this compound have revealed significant and distinct effects in rodent models.
| Animal Model | Observed Effect | Reference |
|---|---|---|
| Rodents | Convulsant activity nih.govacs.org | Suggests significant CNS excitatory properties. |
| Animals (General) | Strychnine-like convulsions wikipedia.org | Indicates a potential mechanism involving the antagonism of inhibitory neurotransmission. |
Neuropharmacological Effects in Rodent Models
Preliminary research has categorized lophophorine as a non-phenolic tetrahydroisoquinoline alkaloid. Reports indicate that compounds within this class exhibit convulsant activity in rodent models. acs.org However, detailed studies elucidating the specific mechanisms of action of this compound in inducing convulsions, or its broader neuropharmacological profile in rodents, are not extensively documented.
Effects on Specific Physiological Systems
Comprehensive studies detailing the effects of this compound on specific physiological systems, such as the cardiovascular system, are not available in the current body of scientific literature. While the potential for vasodilatory effects has been noted for related compounds, dedicated preclinical investigations into the cardiovascular pharmacology of this compound have not been found.
Assessment of Neuromodulatory Potentials
There is a lack of specific preclinical data assessing the neuromodulatory potentials of this compound. Research into its interaction with various neurotransmitter systems and its potential to modulate neural circuits has not been identified in the available literature.
Exploration of Antitumor Activities in Preclinical Models
No preclinical studies exploring the potential antitumor activities of this compound were identified in a review of the available scientific literature. Consequently, there is no data on its efficacy in preclinical cancer models.
Data Tables
Due to the limited availability of quantitative preclinical data for this compound, the generation of detailed data tables as requested is not feasible at this time.
Analytical Methodologies for Lophophorine Hydrochloride Quantification and Identification
Chromatographic Techniques for Lophophorine (B1675078) Analysis
Chromatography, a powerful separation science, is indispensable in the analysis of complex mixtures like plant extracts containing multiple alkaloids. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for the analysis of alkaloids found in Lophophora species.
HPLC is a cornerstone technique in pharmaceutical and phytochemical analysis due to its versatility and ability to handle a wide range of compounds. For the analysis of Lophophorine and related alkaloids, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is used with a polar mobile phase.
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a robust and widely accessible method for the quantification of compounds that possess a chromophore. Lophophorine, containing an aromatic ring system, absorbs UV radiation, making this detection method suitable.
The principle of HPLC-UV/DAD analysis involves separating the components of a mixture based on their differential partitioning between the stationary and mobile phases. As the separated components elute from the column, they pass through the detector, which measures the absorbance of UV light at one or more wavelengths. A DAD detector has the advantage of acquiring the entire UV spectrum of an eluting peak, which can aid in peak identification and purity assessment by comparing the obtained spectrum with that of a reference standard.
For the analysis of alkaloids in peyote, including those structurally similar to lophophorine, a reversed-phase C18 column is often employed with an isocratic or gradient elution using a mobile phase typically consisting of a mixture of an aqueous buffer (often with pH modifiers like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) nih.gov. The selection of the detection wavelength is critical for sensitivity and is ideally set at the wavelength of maximum absorbance (λmax) of the analyte. While the specific λmax for lophophorine hydrochloride is not widely reported in readily available literature, analysis of similar tetrahydroisoquinoline alkaloids suggests that a wavelength in the range of 280-290 nm would likely be suitable for its detection.
Table 1: Illustrative HPLC-UV/DAD Parameters for Tetrahydroisoquinoline Alkaloid Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~285 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents typical starting parameters for the analysis of tetrahydroisoquinoline alkaloids and would require optimization for the specific analysis of this compound.
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the identification and quantification of this compound, even at trace levels. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are directed into the mass spectrometer. In tandem mass spectrometry, a specific precursor ion (for lophophorine, this would be its protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity.
The molecular formula of lophophorine is C₁₃H₁₇NO₃, with a monoisotopic mass of 235.1208 Da uni.lu. Therefore, the expected precursor ion in positive ionization mode would be [M+H]⁺ at m/z 236.1281. The selection of characteristic product ions is crucial for the specificity of the method. Fragmentation of the lophophorine molecule would likely involve the loss of neutral molecules from the isoquinoline (B145761) core or side chains.
Table 2: Predicted LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 236.13 |
| Product Ion 1 (Q3 - Quantifier) | To be determined experimentally |
| Product Ion 2 (Q3 - Qualifier) | To be determined experimentally |
| Collision Energy | To be optimized |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The product ions need to be determined through experimental infusion of a lophophorine standard into the mass spectrometer and performing fragmentation analysis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. However, freebase forms of some alkaloids can be analyzed directly.
GC coupled with mass spectrometry is a gold standard for the identification of many organic compounds. In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As the separated components elute, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected.
The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which can be compared to spectral libraries for identification. Research has shown the successful identification of lophophorine in Lophophora williamsii extracts using GC-MS nih.gov. The operating conditions for such an analysis typically involve a temperature-programmed oven to ensure the elution of a wide range of alkaloids.
The National Institute of Standards and Technology (NIST) Chemistry WebBook reports a retention index (RI) of 1850 for lophophorine on a non-polar (methyl silicone) column, which is a valuable parameter for its identification in complex mixtures nist.gov.
Table 3: GC-MS Parameters for the Analysis of Lophophorine
| Parameter | Value |
|---|---|
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C nih.gov |
| Oven Program | Initial 150 °C, ramp at 4 °C/min to 280 °C, hold for 20 min nih.gov |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Retention Index | 1850 (non-polar column) nist.gov |
This table provides a set of parameters based on published methods for the analysis of alkaloids in Lophophora species.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.
UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) or photodiode array detectors (UPLC-PDA) for the analysis of complex samples. The principles of separation and detection are the same as in HPLC, but the enhanced performance of UPLC makes it particularly suitable for the rapid screening and quantification of alkaloids in plant extracts. Given its advantages, UPLC is an excellent candidate for the high-throughput analysis of this compound. The methodological parameters would be similar to those for HPLC but adapted for the higher pressures and faster flow rates of a UPLC system.
Table 4: General UPLC Parameters for Alkaloid Analysis
| Parameter | Value |
|---|---|
| Column | Sub-2 µm particle size (e.g., C18, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water with acid modifier |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detector | MS/MS or Photodiode Array (PDA) |
| Run Time | Significantly shorter than conventional HPLC |
Specific parameters would need to be developed and optimized for this compound.
Gas Chromatography (GC)
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods provide detailed information regarding the chemical structure, molecular weight, and elemental composition of this compound. These techniques are indispensable for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds in solution. sacredcacti.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For lophophorine, a complete structural assignment is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy : This experiment identifies the different types of protons in the molecule. The spectrum of lophophorine would be expected to show distinct signals for the aromatic proton, the protons of the methylenedioxy group, the methoxy (B1213986) group protons, the N-methyl and C-methyl protons, and the aliphatic protons of the tetrahydroisoquinoline core. The chemical shift (δ) of each signal provides clues about the electronic environment of the protons, while the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C NMR Spectroscopy : This experiment detects the carbon atoms in the molecule, providing information on the carbon skeleton. Each chemically distinct carbon atom in lophophorine would produce a unique signal. The chemical shifts would differentiate between aromatic, aliphatic, methoxy, and methyl carbons.
2D NMR Techniques : To definitively link the proton and carbon signals and establish the complete molecular structure, various 2D NMR experiments are employed. sacredcacti.com
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the aliphatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the methoxy protons to their corresponding carbon and adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Can be used to determine the through-space proximity of protons, aiding in the confirmation of stereochemistry.
The following table outlines the expected NMR data for the lophophorine structure. Note: Experimentally derived and published chemical shift values for lophophorine were not available in the consulted literature. The data presented are theoretical estimations based on its known chemical structure.
| Atom Position | Expected ¹H NMR Signal (δ, ppm, Multiplicity) | Expected ¹³C NMR Signal (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-5 | Aromatic singlet | C-4a, C-5, C-6, C-10a | |
| O-CH₂-O | Two distinct doublets (geminal coupling) | Methylene carbon | Aromatic carbons C-9, C-10 |
| O-CH₃ | Singlet (~3H) | Methoxy carbon | Aromatic carbon C-8 |
| N-CH₃ | Singlet (~3H) | N-methyl carbon | C-1, C-3 |
| C-CH₃ | Doublet | C-methyl carbon | C-1, C-9a |
| H-1 | Quartet or multiplet | C-1 | C-3, C-9a, C-CH₃ |
| H-3, H-4 | Multiplets | C-3, C-4 | C-1, C-4a, C-5, N-CH₃ |
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. biorxiv.org For lophophorine (molar mass: 235.283 g·mol⁻¹), soft ionization techniques like Electrospray Ionization (ESI) would be employed, typically generating a protonated molecular ion [M+H]⁺. wikipedia.org
In tandem mass spectrometry (MS/MS), this parent ion is isolated and fragmented by collision-induced dissociation (CID), producing a series of daughter ions. youtube.com The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. The tetrahydroisoquinoline core of lophophorine is expected to undergo characteristic cleavages. A primary fragmentation pathway for related alkaloids is the retro-Diels-Alder (RDA) reaction of the heterocyclic ring. Other likely fragmentations include the loss of methyl or methoxy groups.
The following table details the expected parent ion and plausible major fragment ions for lophophorine in a positive ion ESI-MS/MS analysis.
| Ion | Proposed m/z | Formula of Ion | Proposed Origin / Neutral Loss |
| [M+H]⁺ | 236.13 | [C₁₃H₁₈NO₃]⁺ | Protonated Parent Molecule |
| Fragment 1 | 221.11 | [C₁₂H₁₄NO₃]⁺ | Loss of methyl radical (•CH₃) from N-CH₃ or C-CH₃ |
| Fragment 2 | 205.11 | [C₁₂H₁₅NO₂]⁺ | Loss of methoxy radical (•OCH₃) followed by protonation |
| Fragment 3 | 192.09 | [C₁₁H₁₂NO₂]⁺ | RDA fragmentation or cleavage adjacent to nitrogen |
| Fragment 4 | 177.07 | [C₁₀H₇NO₂]⁺ | Further fragmentation involving loss of methyl group |
Sample Preparation Techniques for Lophophorine Extraction
Before instrumental analysis, this compound must be isolated from its matrix (e.g., blood, urine, or tissue homogenate). Effective sample preparation is critical to remove interfering substances and concentrate the analyte, thereby improving the sensitivity and reliability of the subsequent analysis. nih.gov
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. semanticscholar.org For an alkaloid like lophophorine, which contains a basic nitrogen atom, the extraction is highly pH-dependent.
The general procedure involves adjusting the pH of the aqueous sample to basify the lophophorine, converting it from its charged hydrochloride salt form to its neutral freebase form. This significantly increases its solubility in a nonpolar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). nih.govsemanticscholar.org After vigorous mixing and phase separation, the organic layer containing the lophophorine is collected. The analyte can then be "back-extracted" into a fresh aqueous acidic solution if necessary, which protonates the amine group again, rendering it water-soluble and free from non-basic organic impurities. nih.gov
| Step | Action | Purpose | Key Parameters |
| 1. pH Adjustment | Add a base (e.g., NaOH, NH₄OH) to the aqueous sample. | Convert lophophorine HCl to its neutral freebase form. | Target pH > pKa of lophophorine (typically pH 9-11). |
| 2. Solvent Addition | Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). | Provide a nonpolar phase for the freebase to partition into. | Solvent choice depends on analyte polarity and sample matrix. |
| 3. Extraction | Vigorously mix the two phases (e.g., vortexing). | Facilitate the transfer of the analyte from the aqueous to the organic phase. | Time and intensity of mixing. |
| 4. Phase Separation | Allow layers to separate by standing or centrifugation. | Isolate the organic layer containing the analyte. | Clear demarcation between phases. |
| 5. Collection | Carefully remove the organic layer. | Collect the extracted analyte. | Repeat steps 2-5 for exhaustive extraction. |
| 6. Evaporation/Reconstitution | Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis. | Concentrate the analyte and make it compatible with the analytical instrument. | Evaporation under nitrogen; reconstitution in mobile phase. |
Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. nih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. nih.gov
For lophophorine, a basic compound, a cation-exchange or a mixed-mode SPE cartridge (combining cation-exchange and reversed-phase properties) would be highly effective. nih.gov The positively charged (protonated) lophophorine at a neutral or slightly acidic pH will bind strongly to the negatively charged sorbent.
| Step | Action | Purpose | Typical Solvents |
| 1. Conditioning | Pass a solvent (e.g., methanol) through the cartridge. | To wet the sorbent and activate the functional groups. | Methanol, followed by water or buffer. |
| 2. Equilibration | Pass a buffer at the loading pH through the cartridge. | To prepare the sorbent for the sample's pH. | pH-adjusted water or buffer (e.g., pH 6-7). |
| 3. Sample Loading | Apply the pre-treated sample to the cartridge. | To retain the analyte on the solid phase. | Sample diluted in equilibration buffer. |
| 4. Washing | Pass a weak solvent through the cartridge. | To remove unretained interferences. | Water, mild organic solvent, or buffer. |
| 5. Elution | Pass a strong solvent through the cartridge. | To desorb and collect the purified analyte. | Methanolic ammonia (B1221849) or other basic organic solvent mixture. |
SPE offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and greater potential for automation. nih.gov
Advanced Analytical Imaging Techniques in Biological Matrices
While the previously described methods are used for homogenates or liquid samples, advanced imaging techniques can visualize the spatial distribution of compounds directly within tissue sections. Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that maps the distribution of molecules by collecting mass spectra from discrete locations across a sample surface. nih.gov This provides invaluable insight into the localization of drugs, metabolites, and endogenous molecules within their morphological context. nih.gov
Two common MSI techniques applicable to lophophorine analysis are:
Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI : A thin layer of an energy-absorbing matrix is applied over a tissue section. nih.gov A focused laser is fired at points across the tissue, desorbing and ionizing both the matrix and nearby analytes. A mass spectrum is generated for each point, and the intensity of the ion corresponding to lophophorine (e.g., m/z 236.13) can be plotted to create a 2D ion map of its distribution. nih.gov MALDI-MSI is highly effective for visualizing the distribution of alkaloids and other natural products in plant and animal tissues. acs.orgacs.org
Desorption Electrospray Ionization (DESI) MSI : This technique uses a charged solvent spray to desorb and ionize molecules directly from the tissue surface under ambient conditions. nih.gov Like MALDI, it generates a mass spectrum for each position, which can be compiled into an image of analyte distribution. DESI-MSI has been successfully used to visualize the spatiotemporal distribution of various alkaloids in plant organs. nih.govfrontiersin.org
These imaging techniques could be applied to study the distribution of this compound in target organs (e.g., the brain) or throughout a whole-body section of a model organism, providing critical information on its pharmacokinetics and sites of accumulation without the need for chemical labeling. nih.gov
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI)
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful analytical technique that allows for the direct, in-situ analysis of chemical compounds from a sample's surface with minimal preparation. This ambient ionization method is particularly well-suited for the analysis of natural products, such as alkaloids within plant tissues, providing valuable information about their spatial distribution. While specific research focusing exclusively on the application of DESI-MSI for the analysis of this compound is not extensively documented in current literature, the principles of the technique and its successful application to similar alkaloids in plant matrices allow for a detailed projection of its methodology and potential findings.
DESI-MSI operates by directing a charged solvent spray onto the surface of a sample. The impact of the microdroplets desorbs and ionizes analytes present on the surface, which are then drawn into a mass spectrometer for analysis. This process generates a mass spectrum corresponding to a specific point on the sample. By systematically scanning the surface, a two-dimensional map of the distribution of specific ions, and thus the corresponding molecules, can be created.
For the analysis of lophophorine, a cross-section of the Lophophora williamsii cactus would be mounted for analysis. The DESI-MSI experiment would be conducted in positive ion mode, as the nitrogen atom in the lophophorine molecule is readily protonated. The molecular weight of lophophorine is 235.28 g/mol , and therefore, the protonated molecule [M+H]⁺ would be detected at a mass-to-charge ratio (m/z) of approximately 236.29. In the case of this compound (molecular weight 271.74 g/mol ), the compound would likely dissociate in the electrospray process, leading to the detection of the same protonated lophophorine ion.
To confirm the identity of the detected ion as lophophorine, tandem mass spectrometry (MS/MS) would be employed. In this process, the precursor ion (m/z 236.29) is isolated and fragmented, and the resulting product ions are detected. The fragmentation pattern is a unique chemical signature of the molecule. Based on the structure of lophophorine, a tetrahydroisoquinoline alkaloid, characteristic fragmentation pathways can be predicted. These would likely involve the cleavage of bonds within the isoquinoline ring system and the loss of small neutral molecules.
The spatial distribution of lophophorine within the cactus tissue could then be visualized by plotting the intensity of the m/z 236.29 ion across the scanned area. This would provide valuable insights into the localization of the alkaloid within different parts of the plant, such as the epidermal, cortical, and vascular tissues.
Quantification of lophophorine using DESI-MSI presents certain challenges due to variations in ionization efficiency across different tissue types (matrix effects). However, relative quantification can be achieved by comparing ion intensities in different regions of the sample. For more accurate quantification, a calibration curve could be generated by spotting known concentrations of a this compound standard onto a matrix that mimics the plant tissue.
The following table summarizes the key parameters and expected findings for the DESI-MSI analysis of lophophorine.
| Parameter | Value/Description |
| Ionization Mode | Positive Electrospray Ionization |
| Precursor Ion (m/z) | ~236.29 ([M+H]⁺) |
| Expected Major Fragment Ions (m/z) | Hypothetical values based on the fragmentation of similar tetrahydroisoquinoline alkaloids. |
| Spatial Resolution | Typically 50-200 µm, allowing for tissue-level localization. |
| Sample Preparation | Cryo-sectioning of the plant tissue mounted on a glass slide. |
Detailed Research Findings:
While direct experimental data for DESI-MSI of lophophorine is pending in the scientific literature, studies on other plant alkaloids have demonstrated the utility of this technique. For instance, DESI-MSI has been successfully used to map the distribution of various alkaloids in the tissues of medicinal plants, revealing their accumulation in specific cell layers or anatomical features. It is anticipated that a similar application to Lophophora williamsii would reveal a heterogeneous distribution of lophophorine, potentially concentrated in the epidermal or sub-epidermal regions of the cactus button, which would be consistent with a role in chemical defense. The ability to perform this analysis without the need for extensive sample extraction and chromatography makes DESI-MSI a rapid and efficient tool for screening and localization studies of lophophorine and other peyote alkaloids.
Future Directions and Emerging Research Avenues for Lophophorine Hydrochloride
Unexplored Pharmacological Mechanisms and Novel Targets
The current understanding of lophophorine's pharmacology remains in its infancy. Early reports describe its effects as a "peaceful elevation of mood" and an enhancement of visual perception, suggesting a complex interplay with various neurotransmitter systems. nih.gov While some studies indicate that non-phenolic tetrahydroisoquinolines like lophophorine (B1675078) may act as moderate inhibitors of monoamine oxidase A (MAO-A), the full spectrum of its molecular targets is yet to be elucidated. acs.org Future research should prioritize a comprehensive pharmacological profiling of lophophorine hydrochloride to identify its primary and secondary binding sites.
Key research questions in this area include:
Receptor Binding Affinity: What is the specific binding profile of lophophorine at serotonin (B10506) (5-HT) receptor subtypes, particularly the 5-HT2A receptor, which is the primary target for classic psychedelics like mescaline? nih.govconsensus.app How does its affinity compare to that of mescaline and other peyote alkaloids?
Dopaminergic and Adrenergic Activity: Does lophophorine interact with dopamine (B1211576) and adrenergic receptor systems, which could explain its reported mood-elevating effects?
Enzyme Inhibition: Beyond MAO-A, does lophophorine inhibit or modulate the activity of other enzymes involved in neurotransmitter metabolism or signaling pathways?
Novel Therapeutic Targets: Could lophophorine serve as a scaffold for the development of novel therapeutic agents for psychiatric disorders, such as anxiety and depression, by targeting previously unexplored pathways?
A systematic investigation of these pharmacological questions will be crucial in determining the therapeutic potential of lophophorine and its derivatives.
Development of Advanced Synthetic Strategies
The advancement of synthetic organic chemistry offers exciting new avenues for the production of lophophorine and its analogs, which is essential for detailed pharmacological studies. acs.orgnih.gov Traditional methods for the synthesis of tetrahydroisoquinoline alkaloids, such as the Pictet-Spengler and Bischler-Napieralski reactions, provide a solid foundation. rsc.orgnih.gov However, modern synthetic strategies can offer improved efficiency, stereoselectivity, and the ability to generate a diverse library of related compounds for structure-activity relationship (SAR) studies.
Future synthetic efforts should focus on:
Enantioselective Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure lophophorine is critical, as different stereoisomers may exhibit distinct pharmacological activities. nih.govrsc.org Techniques such as palladium-catalyzed alkene carboamination and the use of chiral catalysts in Pictet-Spengler reactions are promising approaches. rsc.orgnih.gov
Biomimetic and Bio-inspired Synthesis: Mimicking the biosynthetic pathway of lophophorine in the laboratory could provide a highly efficient and stereoselective route to the natural product. acs.org Elucidating the enzymatic steps involved in its formation in Lophophora williamsii will be key to this approach.
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the production of lophophorine and its analogs, enabling high-throughput screening for biological activity.
Diversity-Oriented Synthesis: The creation of a diverse library of lophophorine analogs with modifications at various positions of the tetrahydroisoquinoline core will be invaluable for exploring the SAR and optimizing its pharmacological properties.
| Synthetic Strategy | Potential Advantages for Lophophorine Synthesis |
| Pictet-Spengler Condensation | A classic and reliable method for constructing the tetrahydroisoquinoline core. rsc.org |
| Bischler-Napieralski Reaction | Another well-established method for synthesizing isoquinoline (B145761) derivatives. rsc.orgnih.gov |
| Enantioselective Catalysis | Enables the production of specific stereoisomers, which is crucial for pharmacological studies. nih.govrsc.org |
| Biomimetic Synthesis | Can offer high efficiency and stereoselectivity by mimicking natural biosynthetic pathways. acs.org |
| Flow Chemistry | Allows for rapid and scalable synthesis of lophophorine and its analogs. |
Applications of Omics Technologies in Lophophorine Research
The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to investigate lophophorine from its biosynthesis in the peyote cactus to its effects in biological systems. nih.govnih.govmaxapress.comrsc.org The application of these technologies can provide a holistic understanding of lophophorine's biology and pave the way for its biotechnological production.
Future research utilizing omics technologies could include:
Transcriptomics: RNA sequencing of Lophophora williamsii can identify the genes encoding the enzymes responsible for lophophorine biosynthesis. nih.govresearchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org This knowledge is the first step towards engineering microorganisms for the production of lophophorine.
Metabolomics: Comprehensive metabolic profiling of peyote can elucidate the complete biosynthetic pathway of lophophorine and identify novel, related alkaloids. nih.gov Metabolomics can also be used to study the metabolic fate of lophophorine in animal models and humans.
Proteomics: Identifying and quantifying the proteins expressed in peyote can provide further insights into the enzymatic machinery of alkaloid biosynthesis. nih.gov
Integrated Multi-Omics: Combining data from different omics platforms can create a comprehensive model of lophophorine biosynthesis and its regulation, offering a powerful platform for metabolic engineering and synthetic biology approaches. nih.govnih.govresearchgate.net
| Omics Technology | Application in Lophophorine Research |
| Transcriptomics | Identification of genes involved in lophophorine biosynthesis. nih.govresearchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org |
| Metabolomics | Elucidation of the complete biosynthetic pathway and metabolic fate of lophophorine. nih.gov |
| Proteomics | Characterization of the enzymatic machinery of alkaloid biosynthesis. nih.gov |
| Multi-Omics | Integrated understanding of lophophorine biology for metabolic engineering. nih.govnih.govresearchgate.net |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The integration of computational modeling and experimental validation represents a powerful paradigm for accelerating research on this compound. frontiersin.orgfrontiersin.orgmdpi.comnih.gov In silico methods can guide experimental work by predicting pharmacological targets, metabolic pathways, and optimal synthetic routes, thereby saving time and resources.
Future interdisciplinary research should leverage:
Molecular Docking and Virtual Screening: Computational docking studies can predict the binding affinity of lophophorine for a wide range of biological targets, helping to prioritize experimental validation. mdpi.commdpi.comresearchgate.net Virtual screening of compound libraries can identify other molecules with similar predicted activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be used to build predictive models that correlate the chemical structure of lophophorine analogs with their biological activity, guiding the design of more potent and selective compounds.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lophophorine and its derivatives can help to identify candidates with favorable drug-like properties early in the discovery process. nih.govnih.govscienceopen.comresearchgate.net
Quantum Mechanical Calculations: Density functional theory (DFT) and other quantum mechanical methods can provide insights into the electronic structure and reactivity of lophophorine, which can inform the design of synthetic reactions and help to understand its interactions with biological targets. nih.govnih.govresearchgate.net
By combining the predictive power of computational chemistry with the empirical rigor of experimental biology and chemistry, researchers can significantly accelerate the exploration of lophophorine's therapeutic potential.
Q & A
Q. What analytical methods are recommended for quantifying Lophophorine hydrochloride in pharmaceutical formulations?
Methodological Answer: Reverse-phase HPLC with UV detection is a validated approach for quantification. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase combining phosphate buffer (pH ~3.0) and methanol (70:30 v/v). Calibration curves should span 1–10 µg/mL, with validation for linearity (r² ≥ 0.999), precision (RSD < 2%), and recovery (98–102%). Acid dye spectrophotometry is an alternative but may lack specificity for complex matrices .
Q. How can researchers confirm the identity and purity of synthesized this compound?
Methodological Answer: Combine spectroscopic techniques:
- NMR (¹H/¹³C): Verify structural integrity by matching peaks to reference spectra (e.g., aromatic protons, hydrochloride salt protons).
- HPLC-UV/MS : Assess purity (>98%) and detect impurities via gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
- Elemental analysis : Confirm chloride content stoichiometry. Cross-validate with pharmacopeial standards if available .
Q. What are the critical parameters for optimizing this compound synthesis?
Methodological Answer: Focus on:
- Reaction pH : Maintain pH 4–6 during salt formation to prevent freebase precipitation.
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for higher yield.
- Crystallization : Slow cooling in ethanol/water mixtures (3:1) improves crystal purity. Monitor reaction intermediates via TLC (silica gel, chloroform:methanol 9:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with controlled variables:
- Light exposure : Compare amber vs. clear glass vials.
- Oxygen sensitivity : Use nitrogen-purged containers. Analyze degradation products via LC-MS/MS to identify pathways (e.g., hydrolysis at the ester group). Statistical modeling (e.g., Arrhenius plots) predicts shelf-life discrepancies across studies .
Q. What experimental strategies are effective for studying this compound’s interaction with biological membranes?
Methodological Answer: Use parallel artificial membrane permeability assays (PAMPA) with phosphatidylcholine/cholesterol membranes. Adjust pH to 6.8 (simulating intestinal conditions) and measure apparent permeability (Papp) via UV quantification. For cellular uptake, combine confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .
Q. How can researchers address spectral overlap challenges in characterizing this compound metabolites?
Methodological Answer: Apply high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isomers. For NMR, use 2D techniques (HSQC, HMBC) to resolve proton coupling in complex biological matrices. Isotopic labeling (e.g., ¹³C at the methyl group) enhances metabolite tracking .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
